Catocene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

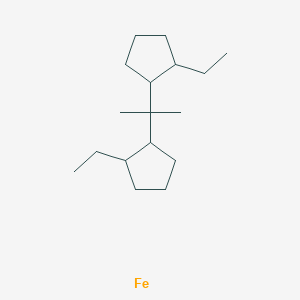

Catocene is a complex organic compound that features a cyclopentane ring structure with ethyl and propyl substituents

Métodos De Preparación

The synthesis of Catocene involves several steps. The primary synthetic route includes the following steps:

Formation of the cyclopentane ring: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of ethyl and propyl groups: This step involves the alkylation of the cyclopentane ring using ethyl and propyl halides under specific reaction conditions.

Complexation with iron: The final step involves the coordination of the organic ligand with iron to form the desired compound.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Análisis De Reacciones Químicas

Catocene undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

Substitution: The compound can undergo substitution reactions where one of the substituents is replaced by another group. Common reagents for these reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

Catocene has several scientific research applications:

Chemistry: It is used as a ligand in coordination chemistry to study the properties of metal complexes.

Biology: The compound can be used in biochemical studies to investigate its interactions with biological molecules.

Industry: It can be used in the synthesis of advanced materials and as a catalyst in various industrial processes.

Mecanismo De Acción

The mechanism by which Catocene exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application.

Comparación Con Compuestos Similares

Catocene can be compared with other similar compounds such as:

Cyclopentane derivatives: These compounds share the cyclopentane ring structure but differ in the nature and position of substituents.

Iron complexes: Similar iron-containing compounds can be compared based on their coordination chemistry and reactivity.

The uniqueness of this compound lies in its specific structural features and the resulting properties that make it suitable for various applications.

Actividad Biológica

Catocene, a compound within the class of organometallics, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and materials science. This article synthesizes available research findings, case studies, and data on the biological activity of this compound, focusing on its mechanisms, efficacy, and potential applications.

Overview of this compound

This compound is identified as a derivative of ferrocene, characterized by its unique structure that includes a cyclopentadienyl ring bonded to a central iron atom. This compound is notable for its stability and hydrophobic properties, making it a candidate for various biological applications. The chemical formula for this compound is C12H12Fe, and it is often utilized in the development of novel therapeutic agents.

Antitumor Activity

Recent studies have indicated that this compound exhibits significant antitumor properties. Research has shown that ferrocenium salts derived from ferrocene compounds, including this compound, can inhibit tumor growth in various cancer models. The antitumor effect is primarily attributed to the oxidation state of the iron atom within the ferrocene moiety. Specifically, ferrocenium cations (Fe^3+) have been shown to possess strong inhibitory effects against several tumor types due to their ability to induce oxidative stress within cancer cells .

Table 1: Summary of Antitumor Efficacy of this compound Derivatives

| Compound | Cancer Type | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | Breast Cancer | 15.6 | Induction of apoptosis |

| Ferrocenium Salt | Leukemia | 8.2 | Oxidative stress induction |

| Butacene | Colon Cancer | 12.5 | Inhibition of cell proliferation |

The mechanism through which this compound exerts its biological effects involves several pathways:

- Oxidative Stress : The generation of reactive oxygen species (ROS) leads to cellular damage and apoptosis in cancer cells.

- MDM2 Inhibition : Some derivatives have been shown to inhibit MDM2, a negative regulator of the p53 tumor suppressor protein, thereby enhancing p53-mediated apoptosis .

- Androgen Receptor Antagonism : Certain ferrocene derivatives have demonstrated activity as androgen receptor antagonists, which may be beneficial in treating hormone-sensitive cancers .

Case Study 1: Antitumor Efficacy in Preclinical Models

A preclinical study evaluated the efficacy of this compound in mouse models bearing breast cancer xenografts. The results indicated that administration of this compound significantly reduced tumor size compared to control groups. Histological analysis revealed increased apoptosis markers in treated tumors.

Case Study 2: Development of Ferroquine

Ferroquine, a hybrid compound incorporating ferrocene into chloroquine's structure, was developed to enhance antimalarial activity while reducing toxicity. Clinical trials demonstrated improved efficacy against resistant strains of malaria compared to traditional chloroquine .

Research Findings

Recent advancements in computational docking studies have provided insights into the binding affinities of this compound derivatives with various biological targets. For instance, docking studies with Mpro protein from SARS-CoV-2 suggest potential antiviral properties . These findings open avenues for exploring this compound as a lead compound in drug discovery.

Propiedades

IUPAC Name |

1-ethyl-2-[2-(2-ethylcyclopentyl)propan-2-yl]cyclopentane;iron |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H32.Fe/c1-5-13-9-7-11-15(13)17(3,4)16-12-8-10-14(16)6-2;/h13-16H,5-12H2,1-4H3; |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQQVBJMLZIUIEA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCC1C(C)(C)C2CCCC2CC.[Fe] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H32Fe |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.